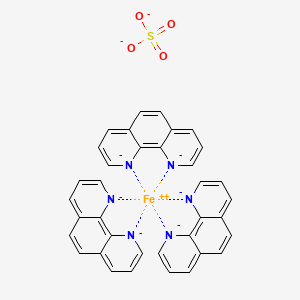

Iron(2+);1,10-phenanthroline-1,10-diide;sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le sulfate de bis(1,10-phénanthroline)fer(II) est un composé de coordination formé par l'interaction des ions fer(II) avec la 1,10-phénanthroline et les ions sulfate. Ce composé est connu pour sa couleur orange vibrante et est largement utilisé en chimie analytique, en particulier dans les dosages spectrophotométriques pour déterminer les concentrations de fer dans les solutions .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

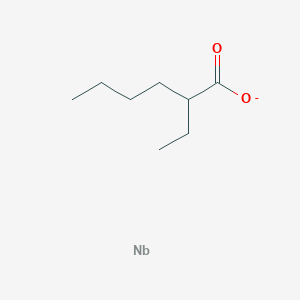

La synthèse du sulfate de bis(1,10-phénanthroline)fer(II) implique généralement la réaction du sulfate ferreux avec la 1,10-phénanthroline dans une solution aqueuse. La réaction peut être résumée comme suit : [ \text{FeSO}4 + 3 \text{phen} \rightarrow [\text{Fe(phen)}_3]^{2+} + \text{SO}_4^{2-} ] où "phen" représente la 1,10-phénanthroline {_svg_2}.

Méthodes de production industrielle

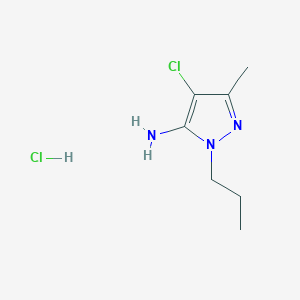

Dans les milieux industriels, la production de ce composé implique un contrôle minutieux des conditions réactionnelles, notamment la température, le pH et la concentration des réactifs. Le processus comprend souvent l'utilisation de chlorhydrate d'hydroxylamine pour réduire les ions ferriques (Fe3+) en ions ferreux (Fe2+) avant l'ajout de 1,10-phénanthroline .

Analyse Des Réactions Chimiques

Types de réactions

Le sulfate de bis(1,10-phénanthroline)fer(II) subit diverses réactions chimiques, notamment :

Oxydation : Le centre fer(II) peut être oxydé en fer(III) dans certaines conditions.

Réduction : Le composé peut être réduit de nouveau en fer(II) à partir du fer(III).

Substitution : Des réactions d'échange de ligands peuvent se produire où la 1,10-phénanthroline est remplacée par d'autres ligands

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le chlorhydrate d'hydroxylamine sont utilisés pour convertir le fer(III) en fer(II).

Substitution : L'échange de ligands peut être facilité en ajoutant des ligands compétitifs dans une solution aqueuse

Principaux produits

Oxydation : Complexes de fer(III).

Réduction : Complexes de fer(II).

Substitution : Nouveaux composés de coordination avec différents ligands

Applications De Recherche Scientifique

Le sulfate de bis(1,10-phénanthroline)fer(II) a une large gamme d'applications en recherche scientifique :

Chimie analytique : Utilisé comme indicateur redox et dans les dosages spectrophotométriques pour déterminer les concentrations de fer

Industrie : Utilisé dans les processus de traitement de l'eau et comme catalyseur dans diverses réactions chimiques.

Mécanisme d'action

Le composé exerce ses effets principalement par le biais de réactions redox. Le centre fer(II) peut subir une oxydation en fer(III), ce qui est une étape clé dans nombre de ses applications. Le ligand 1,10-phénanthroline stabilise le centre fer et facilite les processus de transfert d'électrons. Les cibles moléculaires et les voies impliquées comprennent les interactions avec d'autres ions métalliques et des molécules organiques, influençant leurs états redox et leur réactivité .

Mécanisme D'action

The compound exerts its effects primarily through redox reactions. The iron(II) center can undergo oxidation to iron(III), which is a key step in many of its applications. The 1,10-phenanthroline ligand stabilizes the iron center and facilitates electron transfer processes. The molecular targets and pathways involved include interactions with other metal ions and organic molecules, influencing their redox states and reactivity .

Comparaison Avec Des Composés Similaires

Composés similaires

Ferroïne : Un autre complexe de fer(II) avec la 1,10-phénanthroline, utilisé comme indicateur redox.

Fer(III)-1,10-phénanthroline : Une forme oxydée du composé, utilisée dans des applications similaires mais avec des propriétés redox différentes.

Unicité

Le sulfate de bis(1,10-phénanthroline)fer(II) est unique en raison de ses propriétés redox spécifiques et de la stabilité fournie par le ligand 1,10-phénanthroline. Cela le rend particulièrement utile dans les applications analytiques où un contrôle redox précis est requis .

Propriétés

Formule moléculaire |

C36H24FeN6O4S-6 |

|---|---|

Poids moléculaire |

692.5 g/mol |

Nom IUPAC |

iron(2+);1,10-phenanthroline-1,10-diide;sulfate |

InChI |

InChI=1S/3C12H8N2.Fe.H2O4S/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;1-5(2,3)4/h3*1-8H;;(H2,1,2,3,4)/q3*-2;+2;/p-2 |

Clé InChI |

SYWXVPVJGFHSOV-UHFFFAOYSA-L |

SMILES canonique |

C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.[O-]S(=O)(=O)[O-].[Fe+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-4aH-quinolin-2-one;2-hydroxypropanoic acid;hydrate](/img/structure/B12349914.png)

![N-[6-[[(7Z,11Z,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12349923.png)

![3,5,8-Trioxa-4-phosphatriaconta-12,15,18,21,24,27-hexaen-1-aminium, 7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-, inner salt, 4-oxide, (7R,12Z,15Z,18Z,21Z,24Z,27Z)-](/img/structure/B12349953.png)

![1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride](/img/structure/B12349959.png)

![5-[(E)-2-bromoethenyl]-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12349967.png)

![rac-(1R,4S,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile](/img/structure/B12349988.png)